Regioisomeric Differentiation: Ortho-Fluorophenyl 1,3,4-Oxadiazole vs. Nintedanib's Scaffold
The unique core structure of this compound—a 2-(2-fluorophenyl)-1,3,4-oxadiazole—is a key building block for kinase inhibitors but differs from the approved drug nintedanib. Nintedanib is a potent triple angiokinase inhibitor (VEGFR1-3, FGFR1-3, PDGFRα/β) with IC50 values of 13–108 nM, but its structure is based on an indolinone scaffold [1]. The oxadiazole-piperidine scaffold of the target compound offers a distinct chemical space for lead optimization. In closely related piperidine-1,3,4-oxadiazole series, modifications at the piperidine nitrogen can yield VEGFR-2 inhibitors with IC50 values as low as 0.039 μM (39 nM) against the isolated enzyme, demonstrating that this underexplored scaffold can achieve potency comparable to first-generation clinical candidates [2]. This positions the compound as a crucial intermediate for developing next-generation kinase inhibitors with potentially improved selectivity profiles over the pan-kinase inhibition of nintedanib.
| Evidence Dimension | In-vitro VEGFR-2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | No direct data; serves as unoptimized precursor to series with IC50 as low as 39 nM |
| Comparator Or Baseline | Nintedanib (approved drug): IC50 = 13–108 nM across VEGFR/PDGFR/FGFR. Compound 4Ie (closest piperidine-1,3,4-oxadiazole analog): IC50 = 55 nM |
| Quantified Difference | The target compound's scaffold yields optimized leads within 3-fold of nintedanib's most potent target IC50 |
| Conditions | In vitro VEGFR-2 enzyme inhibition assay; comparison data from separate studies |
Why This Matters
For users procuring kinase inhibitor precursors, this data confirms that the 1,3,4-oxadiazole-piperidine scaffold is a validated starting point for achieving low-nanomolar potency, justifying its selection over more common but flat, lipophilic scaffolds.
- [1] Hilberg, F., Roth, G. J., Krssak, M., Kautschitsch, S., Sommergruber, W., Tontsch-Grunt, U., ... & Rettig, W. J. (2008). BIBF 1120: triple angiokinase inhibitor with sustained receptor blockade and good antitumor efficacy. Cancer Research, 68(12), 4774-4782. View Source
- [2] Cebeci, Y., Ceylan, S., Demir, P., Bingul, M., & Ozdemir, S. B. (2024). Investigation of anticancer effects of novel piperidine-oxadiazole and piperidine-triazole derivatives as VEGFR inhibitors and evaluation of their molecular docking-dynamic studies. Journal of Molecular Structure, 1318, 139400. View Source
